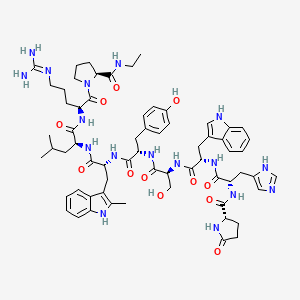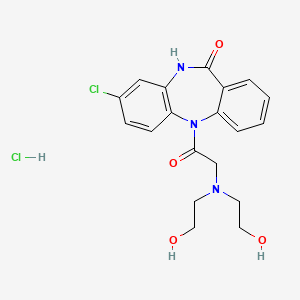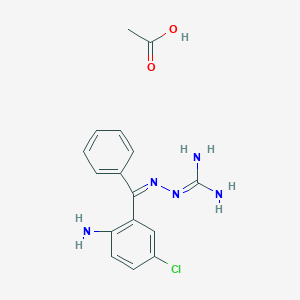
Azaserine
Overview
Description
Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties. It is known for its structural similarity to glutamine and acts as a purinergic antagonist. This compound competitively inhibits glutamine amidotransferase, a key enzyme responsible for glutamine metabolism .
Mechanism of Action
Target of Action
Azaserine, a naturally occurring serine derivative diazo compound, primarily targets glutamine amidotransferase , a key enzyme responsible for glutamine metabolism . It also targets γ-glutamyltransferase , an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway for the synthesis and degradation of glutathione and drug and xenobiotic detoxification .
Mode of Action
This compound acts by competitively inhibiting glutamine amidotransferase . It also inhibits the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase by acting directly at the substrate-binding pocket .
Biochemical Pathways
This compound affects the metabolic hexosamine pathway and the glutamine metabolism pathway . By inhibiting glutamine amidotransferase, this compound disrupts the normal metabolism of glutamine, an amino acid that plays a key role in cellular growth and function . The inhibition of the hexosamine pathway can lead to a variety of downstream effects, including alterations in protein glycosylation and cellular signaling .
Pharmacokinetics
It is known that this compound has a solubility of 50 mg/ml in water , which may influence its bioavailability and distribution in the body.
Result of Action
This compound has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species . It also downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α , which are molecules involved in the adhesion of leukocytes to the vascular endothelium, a key step in inflammation.
Biochemical Analysis
Biochemical Properties
Azaserine acts by competitively inhibiting glutamine amidotransferase , a key enzyme responsible for glutamine metabolism . It inhibits the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase by acting directly at the substrate-binding pocket .
Cellular Effects
This compound has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species . It also downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting glutamine amidotransferase . This inhibition disrupts the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase .
Metabolic Pathways
This compound is involved in the metabolic hexosamine pathway . It inhibits the rate-limiting step of this pathway and irreversibly inhibits γ-glutamyltransferase .
Subcellular Localization
Given its structural similarity to glutamine and its ability to interfere with various biological processes, it’s likely that this compound can be found in multiple cellular compartments where glutamine is present .
Preparation Methods
Azaserine can be synthesized through the formal condensation of the carboxy group of diazoacetic acid with the alcoholic hydroxy group of L-serine . The biosynthetic pathway of this compound involves a stepwise oxidation strategy to generate the α-diazo ester moiety. The this compound biosynthetic gene cluster from Glycomyces harbinensis has been identified, revealing previously unappreciated this compound producers .
Chemical Reactions Analysis
Azaserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Azaserine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its role in inhibiting glutamine metabolism and its effects on cellular processes.
Medicine: Explored for its potential anticancer properties and its ability to inhibit tumor growth.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds
Comparison with Similar Compounds
Azaserine is structurally similar to other diazo compounds such as 6-diazo-5-oxo-L-norleucine (DON). Both this compound and DON are glutamine antagonists and share similar biological activities. this compound is unique in its specific inhibition of glutamine amidotransferase and its distinct biosynthetic pathway .
Similar compounds include:
- 6-Diazo-5-oxo-L-norleucine (DON)
- Alazopeptin
- Duazomycin A
These compounds share structural similarities and biological activities but differ in their specific mechanisms of action and biosynthetic pathways .
Properties
IUPAC Name |
2-amino-3-(2-diazoacetyl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-02-6, 76749-44-5 | |
| Record name | azaserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Azaserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azaserine?
A1: this compound exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].
Q2: How does the inhibition of purine synthesis impact cellular processes?
A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].
Q3: Beyond purine synthesis, does this compound affect other cellular processes?
A3: Yes, this compound demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].
Q4: How does this compound's interaction with amino acid transport systems contribute to its effects?
A4: this compound exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, this compound can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between this compound and cellular transport mechanisms.
Q5: Does this compound exhibit any influence on cellular energy metabolism?
A5: Research suggests that this compound can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of this compound exposure.
Q6: What is the molecular structure of this compound?
A6: this compound is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C5H7N3O4, and its molecular weight is 173.13 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, this compound's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.
Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of this compound?
A9: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of this compound.
Q10: What is known about this compound's stability, formulation, SHE regulations, environmental impact, and degradation?
A10: Detailed information about this compound's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.
Q11: What are the in vitro and in vivo efficacy studies conducted with this compound?
A11: Numerous studies demonstrate the in vivo activity of this compound against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. This compound exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that this compound inhibits bacterial growth by interfering with purine synthesis [, ].
Q12: Has this compound been evaluated in clinical trials?
A12: While earlier studies explored the potential of this compound as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.
Q13: What are the known mechanisms of resistance to this compound?
A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to this compound resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to this compound without significant changes in its transport, indicating other resistance mechanisms might be at play [].
Q14: Does this compound exhibit any toxicities or adverse effects?
A14: this compound's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].
Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to this compound?
A15: The provided research papers primarily focus on understanding this compound's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify this compound in biological samples. Further research is needed to explore these aspects fully.
Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of this compound?
A16: The provided research papers do not delve deeply into this compound's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.
Q17: Are there any known alternatives to this compound, and what is its historical context in research?
A17: While this compound was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.
Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to this compound?
A18: The provided research papers primarily focus on the biological activity of this compound. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.
- Pancreatic Carcinogenesis: this compound is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.
- Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence this compound-induced pancreatic carcinogenesis.
- Hormonal Modulation: Estrogen shows inhibitory effects on this compound-induced pancreatic lesions in rats, while androgens might promote tumor development [].
- Combination Therapy: Although this compound as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)






